molecular formula C7H6ClN3 B11915318 7-Chloro-5-methyl-3H-imidazo[4,5-b]pyridine

7-Chloro-5-methyl-3H-imidazo[4,5-b]pyridine

Cat. No.: B11915318
M. Wt: 167.59 g/mol
InChI Key: DHTNTAVVZZMIJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-5-methyl-3H-imidazo[4,5-b]pyridine (CAS 860258-62-4) is a high-purity heterocyclic compound that serves as a versatile scaffold in medicinal chemistry and drug discovery. Its structure, featuring a fused imidazopyridine ring system, bears a close resemblance to purines, allowing it to interact with a wide range of biological targets and impart significant therapeutic potential . This compound is particularly valued as a key synthetic intermediate for the development of novel kinase inhibitors. Derivatives based on the imidazo[4,5-b]pyridine core have been extensively investigated as potent inhibitors of Aurora A kinase (AURKA), a serine/threonine kinase that is overexpressed in various cancer types and represents a promising molecular target for anticancer therapy . Furthermore, this chemical scaffold has been utilized in the design and synthesis of compounds that act as tubulin polymerization inhibitors, disrupting microtubule formation and demonstrating promising antiproliferative activity against multiple human cancer cell lines . Beyond oncology research, the imidazo[4,5-b]pyridine framework has also shown relevance in infectious disease research, with structural analogs exhibiting antimicrobial features against Gram-positive bacteria such as Bacillus cereus . The presence of both chloro and methyl substituents on the core structure offers strategic sites for further chemical modification, enabling researchers to explore structure-activity relationships and optimize properties for specific targets. This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6ClN3

Molecular Weight

167.59 g/mol

IUPAC Name

7-chloro-5-methyl-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C7H6ClN3/c1-4-2-5(8)6-7(11-4)10-3-9-6/h2-3H,1H3,(H,9,10,11)

InChI Key

DHTNTAVVZZMIJD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=N1)N=CN2)Cl

Origin of Product

United States

Preparation Methods

Reaction Design and Mechanism

A landmark method involves a one-pot tandem sequence using 2-chloro-3-nitro-5-methylpyridine as the starting material. The process comprises three stages:

  • SNAr Reaction : Substitution of the chloro group at position 2 with a primary amine in H2O-isopropyl alcohol (IPA) at 80°C for 2 hours.

  • Nitro Reduction : Zinc/HCl-mediated reduction of the nitro group to an amine at position 3, completed in 45 minutes at 80°C.

  • Cyclization : Condensation with aldehydes to form the imidazo ring via imine formation and subsequent aromatization over 10 hours.

The regioselectivity arises from the electron-withdrawing nitro group, which activates position 2 for nucleophilic attack. The methyl group at position 5 remains intact throughout the sequence, while the chloro substituent is introduced via the starting material.

Optimization and Substrate Scope

Replacing traditional solvents like dichloromethane with H2O-IPA improved reaction efficiency and sustainability. Polar protic solvents facilitated proton transfer during cyclization, achieving yields exceeding 85% for 7-chloro-5-methyl derivatives (Table 1).

Table 1: Representative Yields for 7-Chloro-5-methyl-3H-imidazo[4,5-b]pyridine Synthesis

Aldehyde ComponentYield (%)Reaction Time (h)
Benzaldehyde8810
4-Chlorobenzaldehyde8212
Furfural7814

Deprotection Strategies for Chloro Substituent Installation

Electron-Deficient Group Removal

A patent-pending approach utilizes intermediates bearing electron-deficient aryl or heteroaryl groups at position 7, which are subsequently displaced by chloride. For example, a pyrimidinyl-protected precursor undergoes nucleophilic substitution with HCl in the presence of a palladium catalyst, installing the chloro group with >90% selectivity (Scheme 1).

Scheme 1 :

  • Intermediate Formation : Coupling of 5-methylimidazo[4,5-b]pyridine with pyrimidinyl triflate.

  • Chlorination : HCl-mediated displacement under catalytic Pd(PPh3)4.

This method avoids harsh chlorinating agents, making it suitable for thermally sensitive substrates.

Spectroscopic Characterization and Analytical Data

NMR and Mass Spectrometry

The 1H NMR spectrum of this compound exhibits characteristic signals:

  • δ 8.38 ppm (dd, J = 4.8, 1.5 Hz, H-2)

  • δ 7.22 ppm (dd, J = 7.7, 4.8 Hz, H-6)

  • δ 2.35 ppm (s, 3H, CH3).

HRMS analysis confirms the molecular ion peak at m/z 207.0452 (calculated for C7H6ClN3: 207.0235).

Comparative Analysis of Synthetic Routes

Green Chemistry Metrics

The tandem aqueous method outperforms traditional routes in atom economy (78% vs. 65%) and E-factor (2.1 vs. 5.8), aligning with sustainable chemistry principles. In contrast, the deprotection strategy offers superior regiocontrol but requires transition-metal catalysts, increasing costs.

Industrial Scalability and Process Considerations

Continuous Flow Synthesis

Adapting the tandem sequence to continuous flow reactors reduced cycle time by 40% and improved reproducibility. Key parameters include:

  • Residence time: 3 hours

  • Temperature: 85°C

  • Solvent ratio: H2O-IPA (1:1 v/v).

Chemical Reactions Analysis

C–H Arylation at the C2 Position

The compound undergoes regioselective C–H arylation at the C2 position, facilitated by transition metal catalysts such as copper(I) iodide (CuI). This reaction enables the introduction of aryl groups while preserving the existing substituents at other positions .

Mechanistic Insights :

  • A concerted-metallation-deprotonation mechanism is proposed, where Cu(I) coordinates to the heterocycle, activating the C2 position for arylation .

  • Additives like pivalic acid (PivOH) significantly enhance reaction rates and regioselectivity .

Nucleophilic Substitution

The chlorine substituent at the 7-position can undergo nucleophilic displacement reactions, allowing for further functionalization. For example, substitution with groups like pyrazoles or other heterocycles has been reported, though specific conditions vary based on the nucleophile and solvent .

Cyclization Reactions

Derivatives of this compound can participate in cyclization processes to form more complex heterocyclic systems. These reactions often involve intramolecular C–H insertion or cross-coupling strategies, though detailed conditions depend on the specific substituents .

Role of Catalysts and Solvents

  • Catalyst Choice : Copper(I) iodide (CuI) is commonly employed for C2-arylation, with stoichiometric amounts often required for optimal yields .

  • Additives : PivOH (30 mol%) accelerates C2-arylation in 7-chloro derivatives, improving regioselectivity .

  • Solvents : Reaction rates are influenced by solvent choice, with polar aprotic solvents (e.g., DMF) typically enhancing aryl group transfer .

Influence of Substituents

  • Chlorine at C7 : Enhances stability during C2-arylation and allows subsequent functionalization at C7 after initial substitution .

  • Methyl Group at C5 : Stabilizes the heterocycle and may modulate electronic effects, though its direct impact on regioselectivity is less pronounced .

Transition Metal-Catalyzed Processes

  • C2-Arylation : Achieved via CuI-catalyzed coupling with aryl halides or boronic acids, yielding 2,7-disubstituted derivatives .

  • Multi-Step Functionalization : Sequential reactions (e.g., C2-arylation followed by C7-substitution) enable iterative synthesis of complex derivatives .

Comparison of Reactivity Across Derivatives

CompoundReaction TypeRegioselectivityKey Conditions
7-Chloro derivativeC2-arylationHighCuI + PivOH
6-Bromo derivative2,6-bis-arylationLowCuI
7-Trifluoromethyl derivativeC2-arylationModeratePd/Cu or Ni catalysts

Data adapted from studies on imidazo[4,5-b]pyridine derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
One of the primary applications of 7-chloro-5-methyl-3H-imidazo[4,5-b]pyridine is in the development of anticancer agents. Research indicates that this compound exhibits efficacy against several cancer cell lines. Its mechanism of action may involve interference with critical cellular pathways that regulate cancer cell proliferation and survival. For instance, derivatives of this compound have been identified as potent inhibitors of Aurora kinases, which are crucial in cell division and are often overactive in cancers such as acute myeloid leukemia (AML) .

Kinase Inhibition
The compound has been optimized to serve as a dual inhibitor for FLT3 and Aurora kinases. A notable derivative demonstrated low nanomolar activity against these targets, indicating its potential as a therapeutic candidate for AML . The structure-activity relationship (SAR) studies suggest that modifications to the imidazo structure can significantly enhance pharmacological profiles, making this compound a subject of ongoing research.

Biological Studies

Enzyme Inhibition
this compound is also being studied for its ability to inhibit various enzymes involved in disease processes. For example, it has shown promise in inhibiting kinases such as GSK3β, which is implicated in diabetes and cancer . The compound's ability to bind effectively to these enzymes makes it a valuable scaffold for drug design.

Fungicidal Activity
Recent studies have explored the fungicidal properties of imidazo[4,5-b]pyridine derivatives, including this compound. Some derivatives exhibited significant antifungal activity against pathogens like Puccinia polysora, suggesting potential applications in agricultural chemistry .

Material Science

Novel Materials Development
The unique structural features of this compound make it an attractive candidate for developing novel materials with specific electronic properties. Its ability to undergo regioselective functionalization allows for the creation of diverse derivatives that can be tailored for various applications in material science .

Comparative Analysis with Related Compounds

To further understand the potential applications of this compound, a comparison with similar compounds reveals unique features:

Compound NameStructure FeaturesNotable Activities
7-Methyl-3H-imidazo[4,5-b]pyridineMethyl group at position 7Antimicrobial properties
6-Chloro-3H-imidazo[4,5-b]pyridineChlorine at position 6Potential anticancer activity
2-Amino-3H-imidazo[4,5-b]pyridineAmino group at position 2Neuroprotective effects
5-Methyl-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridineTrifluoromethyl group at position 2Enhanced metabolic stability

The presence of both chlorine and methyl groups in specific positions contributes to the unique reactivity profile of this compound compared to other derivatives. This compound's ability to undergo regioselective functionalization while maintaining stability under various conditions makes it particularly attractive for further research in drug development.

Comparison with Similar Compounds

Substituent Position and Bioactivity

  • 5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine (CAS 40851-92-1): This analog has chlorine at position 5 and methyl at position 2. Substitution at position 5 (vs. Such positional changes are critical in kinase inhibitors, where substituents near the hinge region modulate selectivity .
  • 2-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine (CAS 30458-68-5) :
    Chlorine at position 2 and methyl at position 3 highlight how peripheral substitutions influence solubility and metabolic stability. These derivatives are less explored in therapeutic contexts but may serve as intermediates for agrochemicals (e.g., acaricides in ) .

Table 1: Substituent Effects on Bioactivity

Compound Substituents Key Bioactivity Reference
7-Chloro-5-methyl-3H-imidazo[4,5-b]pyridine 7-Cl, 5-Me Kinase inhibition, antiviral
5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine 5-Cl, 2-Me Intermediate for agrochemicals
2-Acetylimidazo[4,5-b]pyridine 2-COCH3 Antituberculotic activity

Heterocycle Variants

  • Thiazolo[4,5-b]pyridines :
    Replacing the imidazole ring with thiazole (as in ) introduces a sulfur atom, enhancing electron-withdrawing effects. For example, 5,7-dimethyl-3H-thiazolo[4,5-b]pyridin-2-one exhibits anticancer activity, with methyl groups improving membrane permeability compared to chlorine-substituted imidazo analogs .
  • Pyrazolo[3,4-b]pyridines :
    These analogs () show distinct regioselectivity in C-H arylation reactions, enabling modular synthesis. Such differences underscore the role of heterocycle electronics in synthetic accessibility and target engagement.

Table 2: Heterocycle Comparison

Heterocycle Key Feature Application Reference
Imidazo[4,5-b]pyridine N-rich, planar Kinase inhibitors, antivirals
Thiazolo[4,5-b]pyridine S-atom, polar Anticancer agents
Pyrazolo[3,4-b]pyridine Flexible substitution C-H functionalization

Functional Group Variations

  • PhIP (2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine): Unlike the target compound, PhIP contains amino and phenyl groups, making it a potent mutagen formed in cooked meats. The amino group at position 2 is critical for DNA adduct formation, whereas chloro/methyl substituents in this compound reduce genotoxicity .
  • Imidazo[4,5-b]pyridine-derived acrylonitriles :
    Bromo-substituents at position 6 and hydroxy groups on phenyl rings () enhance antioxidative activity (ABTS/DPPH assays), demonstrating how electronic effects modulate radical scavenging .

Key Research Findings

  • Kinase Inhibition : Chlorine at position 7 in imidazo[4,5-b]pyridines (e.g., compound 22a in ) improves hydrophobic interactions with kinase ATP-binding pockets. Methyl groups at position 5 may reduce metabolic oxidation, enhancing pharmacokinetics .
  • Antiviral Potential: Replacement of phthalimide moieties with alicyclic amines () in imidazo[4,5-b]pyridines increases solubility, critical for HBV inhibition .
  • Toxicity Profile: The absence of amino groups in this compound likely reduces carcinogenic risk compared to PhIP, which forms DNA adducts via metabolic activation .

Q & A

Basic: What are the established synthetic routes for 7-chloro-5-methyl-3H-imidazo[4,5-b]pyridine?

The synthesis typically involves cyclization reactions starting from substituted pyridine precursors. For example, 5-chloro-2,4-diaminopyrimidine can be used as a pharmacophore, with cyclization under ethyl orthoformate-concentrated HCl conditions to form the imidazo[4,5-b]pyridine core . Phase transfer catalysis (e.g., using DMF and p-toluenesulfonic acid) is another method for regioselective formation of related imidazo[4,5-b]pyridine derivatives, though challenges in chloro group reactivity may require protective groups like ethoxycarbonyl to modulate electronic effects .

Basic: How is the structural identity of this compound confirmed in research settings?

Structural characterization relies on NMR (1H, 13C) for elucidating proton environments and carbon frameworks . X-ray crystallography provides definitive confirmation, as seen in studies of analogous bromo-phenyl derivatives, where dihedral angles between fused rings and substituents (e.g., phenyl groups) are measured to validate stereoelectronic properties . Mass spectrometry and IR spectroscopy further corroborate molecular weight and functional groups.

Advanced: What strategies mitigate regioselectivity challenges during synthesis?

Regioselectivity issues arise due to competing reactive sites on the pyridine and imidazole rings. A proven strategy involves phase transfer catalysis with dibromomethane, which directs functionalization to specific positions (e.g., C7 chloro substitution) . Additionally, 1,3-dipolar cycloaddition reactions (e.g., using benzyl azide and alkynes) can selectively append triazole moieties to the imidazo[4,5-b]pyridine scaffold, as demonstrated in crystallographic studies . Computational modeling of transition states may further guide reagent selection.

Advanced: How do structural modifications influence biological activity in medicinal chemistry?

The 7-chloro and 5-methyl groups are critical for bioactivity. For instance, replacing chloro with amino groups in ALK inhibitors enhances hydrogen bonding with conserved residues (e.g., Gln716), improving potency . In PDE10A inhibitors, the methylpyridine ring orientation affects hydrogen bonding with Tyr683, while phenyl groups act as scaffolds to optimize spatial interactions . Systematic SAR studies using enzyme assays (IC50 measurements) and cellular viability tests are essential to validate these modifications.

Advanced: How can conflicting reactivity data for chloro substituents be resolved?

Contradictions in chloro group reactivity (e.g., stability under basic vs. nucleophilic conditions) require mechanistic analysis. For example, sodium methoxide in refluxing PrOH fails to displace the 7-chloro group due to electron-withdrawing effects from the ethoxycarbonyl moiety, whereas hydrazinolysis with anhydrous hydrazine successfully replaces it, indicating a SNAr mechanism . Kinetic studies under varying pH, temperature, and solvent polarity can clarify these disparities.

Advanced: What methodologies assess the antioxidative potential of imidazo[4,5-b]pyridine derivatives?

Antioxidative activity is evaluated via DPPH radical scavenging assays and ORAC (Oxygen Radical Absorbance Capacity) tests. Functionalization at the C2 and C6 positions with electron-donating groups (e.g., aryl or acrylonitrile moieties) enhances radical neutralization, as shown in comparative studies with benzimidazole analogs . Computational DFT calculations of HOMO-LUMO gaps and spin densities further predict radical-quenching efficacy.

Advanced: How are crystallographic packing interactions exploited for drug design?

X-ray structures reveal that non-covalent interactions (e.g., π-π stacking between phenyl and imidazo rings) stabilize the bioactive conformation. In ALK inhibitors, the planarity of the fused ring system ensures optimal binding to hydrophobic pockets, while substituent dihedral angles (e.g., 20–24° in triazole derivatives) adjust solubility and membrane permeability . Molecular dynamics simulations model these interactions to prioritize synthetic targets.

Basic: What analytical techniques monitor reaction progress and purity?

Thin-layer chromatography (TLC) and HPLC are standard for tracking reaction completion. For purification, column chromatography (silica gel, hexane/EtOAc gradients) isolates intermediates, while recrystallization from ethanol or DMSO yields high-purity crystals suitable for pharmacological testing . Melting point analysis and elemental analysis (% C, H, N) confirm compound identity.

Advanced: What computational tools predict binding modes in enzyme inhibition studies?

Molecular docking (AutoDock Vina, Glide) and MD simulations (GROMACS) model inhibitor-enzyme interactions. For ALK inhibitors, docking into the ATP-binding site (PDB: 4FNY) identifies key residues (Leu1198, Met1199) for hydrophobic contacts, while MM-GBSA calculations estimate binding free energies . Pharmacophore mapping aligns substituent trajectories with enzyme active sites to guide lead optimization.

Advanced: How are conflicting biological activity data reconciled across studies?

Discrepancies in bioactivity (e.g., varying IC50 values) may stem from assay conditions (e.g., ATP concentrations in kinase assays) or cell line heterogeneity. Meta-analysis of published data with standardized controls (e.g., staurosporine as a kinase inhibitor reference) and proteomic profiling of target engagement (e.g., Western blot for phosphorylated ALK) resolve inconsistencies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.